Lipophilicity Tuning: Intermediate LogP Enables Balanced Physicochemical Profile
3,3‑Difluoro‑2,2‑dimethylpropanamide exhibits a computed LogP of 0.763 , positioning it between the less lipophilic mono‑fluoro analog (XLogP 0.3) and the more lipophilic trifluoro analog (XLogP3‑AA ≈ 1.6 for the corresponding pyrido‑oxazepine derivative) [1]. The non‑fluorinated parent pivalamide has a LogP of approximately 0.52 [2]. This intermediate lipophilicity is achieved while retaining the same topological polar surface area (TPSA 43.09 Ų) and hydrogen‑bond donor/acceptor count (1 HBD, 1 HBA) across the non‑fluorinated, mono‑fluoro, and difluoro series.
| Evidence Dimension | LogP (octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 0.763 (computed, Leyan) |
| Comparator Or Baseline | 3‑Fluoro‑2,2‑dimethylpropanamide: XLogP = 0.3; Pivalamide: LogP = 0.52 |
| Quantified Difference | ΔLogP = +0.46 vs. mono‑fluoro; ΔLogP = +0.24 vs. non‑fluorinated |
| Conditions | Computed LogP values from vendor technical datasheets and chemical databases |
Why This Matters
An intermediate LogP of ~0.76 balances aqueous solubility with membrane permeability, a critical property for building blocks intended for CNS‑penetrant drug candidates where both excessive and insufficient lipophilicity are detrimental.
- [1] PubChem. CID 142475979 – US11203600, Example 45: 4‑(3,3,3‑trifluoro‑2,2‑dimethylpropanoyl)‑3,5‑dihydro‑2H‑pyrido[3,4‑f][1,4]oxazepine‑9‑carbonitrile. XLogP3‑AA: 1.6. Accessed 2025. View Source
- [2] ChemTradeHub. Pivalamide (CAS 754‑10‑9). LogP: 0.5178. Accessed 2025. View Source
